molecular formula C16H23NO4 B13422658 Methyl 3-[(3-methoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate CAS No. 38129-46-3

Methyl 3-[(3-methoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate

Katalognummer: B13422658
CAS-Nummer: 38129-46-3
Molekulargewicht: 293.36 g/mol
InChI-Schlüssel: COAZEEYMKFNOMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-[(3-methoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate is a complex organic compound with a unique structure that includes both ester and amine functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(3-methoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate typically involves the reaction of 3-methoxy-3-oxopropylamine with 2-phenylethylamine in the presence of a suitable esterification agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include methanol and a strong acid catalyst such as sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-[(3-methoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Wissenschaftliche Forschungsanwendungen

Methyl 3-[(3-methoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and drug development applications.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which Methyl 3-[(3-methoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate
  • Methyl 3-[(3-methoxy-3-oxopropyl)thio]propanoate
  • Methyl 4-[(3-methoxy-3-oxopropyl)(methyl)amino]butanoate

Uniqueness

Methyl 3-[(3-methoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate is unique due to the presence of both the 3-methoxy-3-oxopropyl and 2-phenylethyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

38129-46-3

Molekularformel

C16H23NO4

Molekulargewicht

293.36 g/mol

IUPAC-Name

methyl 3-[(3-methoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate

InChI

InChI=1S/C16H23NO4/c1-20-15(18)9-12-17(13-10-16(19)21-2)11-8-14-6-4-3-5-7-14/h3-7H,8-13H2,1-2H3

InChI-Schlüssel

COAZEEYMKFNOMN-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CCN(CCC1=CC=CC=C1)CCC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.